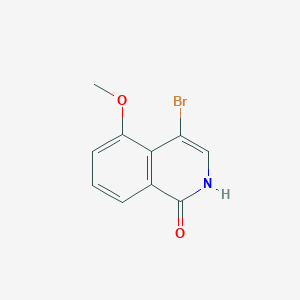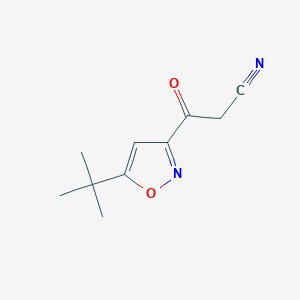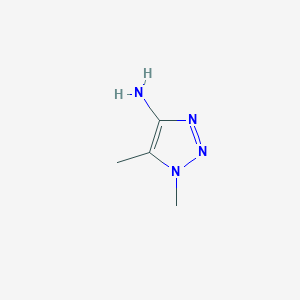
4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one
Descripción general
Descripción
“4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one” is a chemical compound with the CAS Number: 1207448-49-4 . It has a molecular weight of 254.08 and its IUPAC name is 4-bromo-5-methoxyisoquinolin-1-ol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one” is 1S/C10H8BrNO2/c1-14-8-4-2-3-6-9 (8)7 (11)5-12-10 (6)13/h2-5H,1H3, (H,12,13) . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound “4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one” has a molecular weight of 254.08 . It is a powder and is typically stored at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the sources I found.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties:
- 4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one has been used in synthetic investigations in the field of curare alkaloids, leading to the formation of bis-dihydroisoquinoline compounds and isomeric tubocurarin iodides (Voronin, Tolkachev, Prokhorov, Chernova, & Preobrazhenskii, 1969).
- It has also been utilized in the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, proposing a bromonium ylide as a key intermediate (He, Shi, Cheng, Man, Yang, & Li, 2016).
Biological and Medicinal Research:
- In medicinal chemistry, it's been involved in the synthesis of 6-substituted 1H-quinolin-2-ones and 2-methoxy-quinolines, acting as inhibitors for steroid 5alpha reductases (Baston, Palusczak, & Hartmann, 2000).
- Additionally, it has been part of the synthesis of 4-alkyl-, 4-aryl- and 4-arylamino-5-aminoisoquinolin-1-ones, identifying new potential inhibitors for poly(ADP-ribose)polymerase-2 (PARP-2), a key target in cancer therapy (Sunderland et al., 2011).
Material Science and Organic Synthesis:
- The compound has been used in the stereochemical studies of tetrahydroisoquinolines, contributing to the understanding of stereochemistry in organic synthesis (Sugiura et al., 1997).
- It's also a part of the synthesis of bromophenols, brominated tetrahydroisoquinolines, and new isoquinolines, derived from natural sources like the red alga Rhodomela confervoides (Ma, Zhao, Wang, Li, Yang, Shi, Fan, & He, 2007).
Safety And Hazards
The compound “4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one” is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Propiedades
IUPAC Name |
4-bromo-5-methoxy-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-8-4-2-3-6-9(8)7(11)5-12-10(6)13/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGFDMAGOBHBJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CNC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2-Fluorophenyl)propan-2-yl]acetamide](/img/structure/B1447527.png)

![5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine](/img/structure/B1447530.png)
![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1447531.png)
![{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B1447532.png)
![2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one](/img/structure/B1447533.png)
![1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447534.png)
![5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride](/img/structure/B1447536.png)



![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B1447543.png)
